molecular formula C13H21N5O4S B4538775 N~4~-{1-METHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

N~4~-{1-METHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

Cat. No.: B4538775
M. Wt: 343.40 g/mol
InChI Key: PKTQUGUHZXEHKM-UHFFFAOYSA-N
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Description

N~4~-{1-METHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a piperidine ring, and various functional groups such as methyl, methylamino, and methanesulfonyl

Preparation Methods

The synthesis of N4-{1-METHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the piperidine ring, and the addition of functional groups. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Piperidine Ring: This step may involve the cyclization of a suitable precursor, such as a 1,5-diamine, under appropriate conditions.

    Addition of Functional Groups: The methyl, methylamino, and methanesulfonyl groups can be introduced through various reactions, such as alkylation, amidation, and sulfonylation.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

N~4~-{1-METHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N~4~-{1-METHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its activity against certain diseases or conditions.

    Biological Studies: Researchers may study the compound’s effects on biological systems, including its interactions with enzymes, receptors, and other biomolecules.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other chemicals or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N4-{1-METHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N~4~-{1-METHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE can be compared with other similar compounds, such as:

    This compound: This compound shares a similar structure but may have different functional groups or substituents.

    This compound: Another similar compound with variations in the pyrazole or piperidine rings.

Properties

IUPAC Name

N-[1-methyl-3-(methylcarbamoyl)pyrazol-4-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O4S/c1-14-13(20)11-10(8-17(2)16-11)15-12(19)9-4-6-18(7-5-9)23(3,21)22/h8-9H,4-7H2,1-3H3,(H,14,20)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTQUGUHZXEHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C=C1NC(=O)C2CCN(CC2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-{1-METHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-{1-METHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-{1-METHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-{1-METHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-{1-METHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-{1-METHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

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